molecular formula C17H15N5O3 B12721044 Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)- CAS No. 120538-01-4

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-

Cat. No.: B12721044
CAS No.: 120538-01-4
M. Wt: 337.33 g/mol
InChI Key: QIIZANKKDFAIFI-UHFFFAOYSA-N
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Description

“Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-” is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-” typically involves multi-step organic reactions. The starting materials are usually simple purine derivatives, which undergo a series of chemical transformations including alkylation, cyclization, and oxidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

“Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-” can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized purine derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and developing new synthetic methodologies.

Biology

Biologically, purine derivatives are known for their role in nucleic acids and energy metabolism. This compound could be investigated for its potential effects on cellular processes and enzyme activities.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating diseases such as cancer, viral infections, and metabolic disorders.

Industry

Industrially, the compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties might make it suitable for specific applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of “Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets “Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 1,3-dimethyl-9-(phenylmethyl)-” apart is its specific structural configuration and the presence of the phenylmethyl group, which could confer unique biological activities and chemical reactivity.

Properties

CAS No.

120538-01-4

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

9-benzyl-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,8-trione

InChI

InChI=1S/C17H15N5O3/c1-19-14-13(15(24)20(2)17(19)25)21-9-8-12(23)22(16(21)18-14)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3

InChI Key

QIIZANKKDFAIFI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=CC(=O)N(C3=N2)CC4=CC=CC=C4

Origin of Product

United States

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